molecular formula C20H19FN2O3S2 B2769124 4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide CAS No. 922968-83-0

4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide

Cat. No. B2769124
CAS RN: 922968-83-0
M. Wt: 418.5
InChI Key: WCZHUJOZZSSOGG-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as a thiazole-based sulfonamide and has been the subject of several research studies due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Applications

  • Antidiabetic Agents : A study involving the synthesis of fluorinated pyrazoles and benzenesulfonylurea derivatives, including similar structures to the one , highlighted their significant antidiabetic activity. This indicates the potential application of such compounds in the development of new antidiabetic drugs (Faidallah et al., 2016).

  • Herbicidal Activity : Research on N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, with structural similarities, demonstrated herbicidal activities. This suggests applications in agriculture for the control of weeds and pests (Ren et al., 2000).

Organic Synthesis and Materials Science

  • Fluoroalkylative Aryl Migration : A study on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, using sodium di- and monofluoroalkanesulfinates, showcases the compound's relevance in organic synthesis for introducing fluoroalkyl groups (He et al., 2015).

  • Nonlinear Optical Materials : The use of azo sulfonamide chromophores, similar to the compound , as active nonlinear optical materials in films, indicates potential applications in the field of optoelectronics and photonics (Kucharski et al., 2010).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-14-4-6-15(7-5-14)18-13-27-20(22-18)23-19(24)3-2-12-28(25,26)17-10-8-16(21)9-11-17/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZHUJOZZSSOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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